(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
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Overview
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a novel synthetic compound that integrates multiple organic fragments into a single molecule, yielding unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Pyrimidine Synthesis: : Starting with the synthesis of 6-Ethyl-5-fluoropyrimidine, typically achieved via nucleophilic aromatic substitution reactions. Common reagents include ethylamine and fluoropyrimidine under controlled temperatures.
Pyrrolidine Coupling: : The pyrrolidine fragment is introduced through a condensation reaction with 6-Ethyl-5-fluoropyrimidine, facilitated by catalysts such as Lewis acids.
Furan Attachment: : The final step involves the coupling of the (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with furfural or a derivative in the presence of a base to achieve the methanone bridge.
Industrial Production Methods
While specific industrial production methods can vary, the general approach involves scaling up the synthetic routes in optimized reactors, ensuring high yields and purity through advanced separation techniques like high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to introduce hydroxyl or carbonyl functional groups, potentially altering its bioactivity.
Reduction: : The compound's pyrimidine and furan rings can undergo reduction, affecting the electronic distribution and reactivity.
Substitution: : The fluorine atom on the pyrimidine can be a site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkyl, and hydroxyl groups.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alkanes.
Substitution: : Formation of new heterocyclic derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition-metal catalysis, enhancing the efficiency of organic transformations.
Materials Science: : Utilized in the synthesis of novel polymers and nanomaterials.
Biology
Enzyme Inhibition: : Research focuses on its potential to inhibit key enzymes involved in metabolic pathways.
Molecular Probes: : Used as a fluorescent marker due to its structural characteristics.
Medicine
Antiviral Research: : Investigated for its potential to disrupt viral replication mechanisms.
Cancer Therapy: : Explored for its ability to target and inhibit cancer cell proliferation.
Industry
Agrochemicals: : Evaluated for its application as a bioactive agent in pesticides and herbicides.
Pharmaceuticals: : Synthesized as a precursor for more complex drug molecules.
Mechanism of Action
The compound's mechanism of action is primarily driven by its ability to interact with biological macromolecules. It forms specific hydrogen bonds and van der Waals interactions with enzyme active sites, altering the conformation and activity of the enzymes. This interaction can modulate pathways like signal transduction and metabolic processes.
Comparison with Similar Compounds
When compared to analogs like pyrrolidine-based or furyl methanone derivatives, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is unique due to:
Fluoropyrimidine Integration: : Enhances its chemical stability and bioavailability.
Pyrrolidine Ring: : Contributes to its rigidity and binding affinity in biochemical assays.
Furan Group: : Adds to its aromatic character, making it a versatile scaffold for further functionalization.
Similar Compounds
(3-(Pyrrolidin-1-yl)pyrrolidin-1-yl)methanone
(3-(Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(6-Ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)furan-2-yl)methanone
This compound stands out due to its balanced and multifunctional architecture, making it a significant subject of scientific inquiry
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-2-11-13(16)14(18-9-17-11)22-10-5-6-19(8-10)15(20)12-4-3-7-21-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVUHPMEVRMBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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